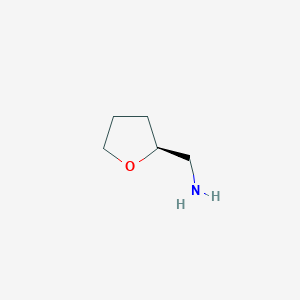

(S)-Tetrahydrofurfurylamine

描述

Historical Context and Evolution of Tetrahydrofurfurylamine (B43090) Research

The research trajectory of tetrahydrofurfurylamine is intrinsically linked to the chemistry of furan-based compounds, which are derivable from renewable biomass sources. Furfural (B47365), produced from agricultural byproducts like corncobs, serves as a primary precursor. microchem.frchemicalbook.com Early processes focused on the synthesis of furfurylamine (B118560) and its subsequent hydrogenation to produce tetrahydrofurfurylamine. google.com

Initial methods for producing tetrahydrofurfurylamine involved the catalytic liquid-phase hydrogenation of furfurylamine or the direct reaction of furfural with ammonia (B1221849). google.com These early 20th-century processes often required high temperatures (in excess of 110°C) and long reaction times to achieve complete hydrogenation of the furan (B31954) ring. google.com

The evolution of this research has been driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. While initial research focused on the racemic mixture of tetrahydrofurfurylamine, contemporary efforts have shifted towards the stereoselective synthesis of specific enantiomers, such as (S)-(+)-tetrahydrofurfurylamine. Modern synthetic strategies now employ advanced catalytic systems, including RANEY® Nickel, for the switchable and efficient reductive amination of furfuryl alcohol, allowing for high yields of tetrahydrofurfurylamine. researchgate.net The development of asymmetric synthesis and chiral resolution techniques has been pivotal in isolating and utilizing the (S)-enantiomer for specific applications.

Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. chemicalbook.com These mirror-image isomers are known as enantiomers. While enantiomers of a chiral compound share the same molecular formula and connectivity, their three-dimensional arrangement differs, leading to distinct interactions within chiral environments. clockss.org

This distinction is of paramount importance in biological systems, as most essential biomolecules, including amino acids, sugars, and nucleic acids, are themselves chiral. sctunisie.org Enzymes and receptors in the body are chiral structures, and as a result, they often exhibit a high degree of stereoselectivity, meaning they will interact with only one enantiomer of a chiral molecule. microchem.frsigmaaldrich.comnih.gov This selective interaction can lead to vastly different physiological effects between two enantiomers of the same compound. One enantiomer might elicit a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. clockss.org

The recognition of chirality's biological significance has had a profound impact on chemical synthesis, particularly in the pharmaceutical industry. chemicalbook.com Regulatory bodies now often require that the stereochemistry of chiral drug candidates be well-defined early in the development process. researchgate.net This has spurred the development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule preferentially. nih.gov

Overview of (S)-(+)-Tetrahydrofurfurylamine as a Chiral Building Block

(S)-(+)-Tetrahydrofurfurylamine serves as a prime example of a chiral building block, a molecule that is incorporated into the synthesis of a larger, more complex molecule, imparting its specific chirality to the final product. As a chiral amine, it is a valuable intermediate in the asymmetric synthesis of a wide array of compounds, particularly pharmaceuticals and agrochemicals. chemicalbook.com

The utility of (S)-(+)-tetrahydrofurfurylamine lies in its bifunctional nature. The primary amine group provides a reactive site for a variety of chemical transformations, such as amide bond formation or nucleophilic substitution, while the chiral center adjacent to it directs the stereochemical outcome of these reactions. This control over the three-dimensional structure is crucial when designing molecules intended to interact with specific biological targets.

Research has demonstrated its application as a precursor in the synthesis of biologically active compounds. Its structure is incorporated into novel molecules with potential therapeutic applications, including the development of enzyme inhibitors. The ability to introduce a specific stereocenter via this building block is a key strategy in modern medicinal chemistry for optimizing the efficacy and safety of new drug candidates.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound (S)-(+)-Tetrahydrofurfurylamine. The objective is to adhere strictly to the outlined topics, providing a thorough analysis based on current research findings. This article will cover the compound's historical background, the fundamental importance of its chiral nature, and its role as a key intermediate in chemical synthesis. The content will be presented in a professional and authoritative tone, supported by factual data.

Interactive Data Tables

Physical and Chemical Properties of (S)-(+)-Tetrahydrofurfurylamine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | sigmaaldrich.comnih.govchemicalbook.com |

| Molecular Weight | 101.15 g/mol | sigmaaldrich.comnih.govchemicalbook.com |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.comchemicalbook.com |

| Boiling Point | 55 °C at 18 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 0.98 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.455 | sigmaaldrich.com |

| Optical Rotation | [α]20/D +12° (c=2 in chloroform) | sigmaaldrich.com |

| CAS Number | 7175-81-7 | sigmaaldrich.comnih.govchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

[(2S)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348926 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-81-7 | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Tetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + Tetrahydrofurfurylamine and Its Enantiomers

Chemo-Enzymatic Approaches to Enantiopure Tetrahydrofurfurylamines

Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, offer powerful pathways to enantiomerically pure compounds. These approaches are particularly advantageous for the synthesis of chiral amines like (S)-(+)-Tetrahydrofurfurylamine.

Lipase-Mediated Resolution Techniques for Racemic Precursors

Lipases are a class of enzymes widely utilized in organic synthesis for the kinetic resolution of racemic mixtures, a process that relies on the differential reaction rates of the two enantiomers with the enzyme. jocpr.comnih.gov This technique is particularly effective for the resolution of racemic alcohols, which are common precursors to chiral amines. In the context of synthesizing (S)-(+)-Tetrahydrofurfurylamine, the kinetic resolution of racemic tetrahydrofurfuryl alcohol or its derivatives serves as a key strategic step.

The most commonly employed lipase (B570770) for such resolutions is Lipase B from Candida antarctica (CALB), often in an immobilized form, which enhances its stability and reusability. nih.govnih.gov The resolution process typically involves the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. For instance, in a typical kinetic resolution of a racemic secondary alcohol, one enantiomer is selectively acylated by the lipase, leaving the other enantiomer unreacted and in high enantiomeric excess. polimi.it While primary alcohols are generally more challenging substrates for lipase-catalyzed kinetic resolution due to lower enantioselectivity, the strategic selection of the lipase, acyl donor, and reaction medium can significantly improve the outcome. jocpr.com

For the synthesis of (S)-(+)-Tetrahydrofurfurylamine, the precursor, (S)-tetrahydrofurfuryl alcohol, can be obtained through the lipase-catalyzed kinetic resolution of racemic tetrahydrofurfuryl acetate (B1210297). The lipase would selectively hydrolyze the (R)-acetate, leaving behind the desired (S)-tetrahydrofurfuryl alcohol with high enantiomeric purity. The efficiency of this resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase Source | Substrate | Acyl Donor/Reaction | Solvent | Temp. (°C) | Enantiomeric Excess (ee) of Product | Reference |

| Pseudomonas cepacia | rac-1-Phenylethanol | Vinyl Acetate | Diisopropyl ether | 25 | >99% (R)-acetate | researchgate.net |

| Candida antarctica Lipase B | rac-1-(2-Furyl)ethanol | Vinyl Acetate | Hexane | 30 | >99% (R)-acetate | jocpr.com |

| Aspergillus oryzae | rac-Flurbiprofen | n-Butanol | Isooctane | 50 | 92% (R)-ester | pitt.edu |

| Pseudomonas sp. | rac-2-Methyl-1-pentanol | Vinyl Acetate | Methylene Chloride | 30 | High ee (R) | scispace.com |

This table presents representative data for lipase-catalyzed resolutions of various alcohols to illustrate the general principles and outcomes of this methodology.

Biocatalytic Transformations in Organic Media for Enantioselective Synthesis

Biocatalytic transformations in non-aqueous, or organic, media have emerged as a powerful tool for the synthesis of chiral compounds. rsc.org These systems can enhance substrate solubility, suppress water-dependent side reactions, and facilitate product recovery. For the synthesis of chiral amines, transaminases (TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, often with high enantioselectivity.

An alternative biocatalytic approach involves the use of whole-cell systems, such as filamentous fungi, which contain a variety of enzymes capable of performing stereoselective reductions. For instance, the ene-reduction of a suitable precursor like E-2-cyano-3-(furan-2-yl) acrylamide (B121943) can yield a chiral building block for (S)-(+)-Tetrahydrofurfurylamine. The double bond reduction is catalyzed by enoate reductases present in the microorganisms, leading to the formation of a chiral center. Subsequent chemical reduction of the nitrile and the furan (B31954) ring would lead to the target amine.

A study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using various marine and terrestrial fungi demonstrated the potential of this approach. unifap.brnih.gov Several fungal strains were capable of reducing the carbon-carbon double bond with high enantioselectivity, predominantly affording the (R)-enantiomer of the corresponding propanamide. nih.govresearchgate.net

Table 2: Fungal Ene-Reduction of E-2-cyano-3-(furan-2-yl) acrylamide

| Fungal Strain | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| Aspergillus sydowii CBMAI 935 | >98 | 95 | R | nih.gov |

| Aspergillus sp. FPZSP 152 | >98 | 97 | R | nih.gov |

| Trichoderma sp. CBMAI 932 | 92 | 99 | R | nih.gov |

| Penicillium citrinum CBMAI 1186 | 86 | 39 | R | nih.gov |

This table showcases the effectiveness of different fungal strains in the enantioselective reduction of a furan-containing precursor.

Asymmetric Catalysis in the Synthesis of (S)-(+)-Tetrahydrofurfurylamine

Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, provides a direct and efficient route to enantiomerically enriched products. This approach is highly relevant for the synthesis of (S)-(+)-Tetrahydrofurfurylamine, particularly through the enantioselective hydrogenation of prochiral precursors.

Transition Metal Catalysis for Enantioselective Transformations

Transition metal complexes, particularly those of rhodium and ruthenium, are at the forefront of asymmetric catalysis for the synthesis of chiral amines. nih.govrsc.org These catalysts, when combined with chiral ligands, can effectively control the stereochemical outcome of hydrogenation reactions.

The success of transition metal-catalyzed asymmetric reactions is heavily reliant on the design of the chiral ligand. Axially chiral biaryl phosphines, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are a class of "privileged ligands" that have demonstrated exceptional performance in a wide range of asymmetric transformations. nih.govnih.gov The C2-symmetry of BINOL-derived ligands is crucial for creating a well-defined chiral environment around the metal center, which in turn dictates the stereoselectivity of the catalytic reaction. capes.gov.br

Derivatives of BINOL, where the substituents on the phosphine (B1218219) or the binaphthyl backbone are modified, have been developed to fine-tune the steric and electronic properties of the catalyst, leading to improved activity and enantioselectivity for specific substrates. nih.gov For the synthesis of (S)-(+)-Tetrahydrofurfurylamine, a chiral ruthenium or rhodium complex bearing a BINOL-derived ligand could be employed for the asymmetric hydrogenation of a suitable furan-based precursor.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov The enantioselective hydrogenation of a furan ring or a related unsaturated precursor is a key strategy for accessing (S)-(+)-Tetrahydrofurfurylamine.

Ruthenium-BINAP complexes have been shown to be effective catalysts for the asymmetric hydrogenation of various functionalized olefins and ketones, including heterocyclic ketones like 2-acetylfuran (B1664036). acs.org The hydrogenation of 2-acetylfuran using a Ru(II) complex with (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane and (R,R)-DPEN yielded the corresponding chiral alcohol with high enantioselectivity. acs.org This demonstrates the potential of such catalytic systems for the stereocontrolled reduction of furan derivatives.

Similarly, rhodium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of enamides and imines to produce chiral amines. unifap.brnih.gov A potential route to (S)-(+)-Tetrahydrofurfurylamine could involve the asymmetric hydrogenation of an enamine or imine derived from a furan precursor. The choice of the metal (ruthenium or rhodium), the chiral ligand, and the reaction conditions are all critical factors in achieving high enantioselectivity. nih.govacs.org

Table 3: Representative Asymmetric Hydrogenation of Furan and Related Derivatives

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

| Ru(II)/(S,S)-1/(R,R)-DPEN | 2-Acetylfuran | (R)-1-(2-Furyl)ethanol | >90 | acs.org |

| [Rh((R)-BINAP)(COD)]TfO | Tetrahydropyrazine derivative | (S)-Piperazine derivative | 99 | scent.vn |

| Ru(OCOCH₃)₂((R)-BINAP) | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 92 | nih.gov |

| Rh/bisphosphine-thiourea | Unprotected N-H imine | Chiral amine | up to 95 | nih.gov |

This table provides examples of asymmetric hydrogenation reactions relevant to the synthesis of chiral furan derivatives and amines, illustrating the high enantioselectivities achievable with transition metal catalysis.

Organocatalysis in the Synthesis of Chiral Amines

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze chemical transformations. researchgate.net This field has grown exponentially, offering a green and sustainable alternative to metal-based catalysts. researchgate.net Chiral primary and secondary amines are particularly effective organocatalysts for a wide array of reactions, often providing complementary or superior results compared to traditional methods. rsc.org The core principle of organocatalysis involves the transient formation of reactive intermediates, such as enamines or iminium ions, which then participate in stereocontrolled bond-forming reactions. researchgate.net This approach has been successfully applied to many classic and useful reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions, to generate chiral products with high enantiopurity. researchgate.net

L-Proline, a naturally occurring amino acid, is one of the most widely used and studied organocatalysts. researchgate.net Its pioneering use in the 1970s for intramolecular asymmetric aldol (B89426) reactions marked a significant milestone in organocatalysis. tcichemicals.com Proline's catalytic activity stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group. researchgate.netrsc.org

The general mechanism involves the reaction of the secondary amine of proline with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile in a stereoselective manner. The stereochemical outcome is directed by the chiral environment of the proline catalyst. Alternatively, proline can activate α,β-unsaturated aldehydes by forming an iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) and facilitates nucleophilic attack. researchgate.net These activation modes have been instrumental in the development of numerous asymmetric transformations, including aldol and Mannich reactions, which are fundamental for creating chiral building blocks. researchgate.nettcichemicals.com While direct proline-catalyzed synthesis of (S)-(+)-Tetrahydrofurfurylamine is not extensively documented, the principles established with proline catalysis are foundational for the synthesis of various chiral amines and heterocyclic scaffolds.

A more recent and highly promising strategy in organocatalysis is the use of chiral aldehydes as catalysts. nih.govsciengine.com This approach provides a direct method for the α-functionalization of primary amines without the need for protecting groups, which simplifies synthetic sequences. nih.gov The catalytic cycle is based on the reversible formation of an imine between the chiral aldehyde catalyst and a primary amine substrate. sciengine.com This transient imine intermediate activates the α-C–H bond of the amine, allowing for subsequent asymmetric functionalization. nih.govsciengine.com

Inspired by the action of pyridoxal-dependent enzymes in nature, chemists have designed artificial chiral aldehyde catalysts, such as those derived from BINOL (1,1'-Bi-2-naphthol). sciengine.comrsc.org These catalysts have been successfully employed in a variety of transformations, including the asymmetric α-alkylation, α-arylation, and α-allylation of N-unprotected amino acid esters. nih.govrsc.orgrsc.org By combining the chiral aldehyde with other catalytic systems, such as Lewis acids or transition metals, the scope of these reactions has been further expanded. nih.govrsc.org This methodology represents a powerful tool for constructing a diverse library of optically active nitrogen-containing molecules. nih.gov

Stereoselective Chemical Synthesis Routes

Beyond organocatalysis, several other stereoselective chemical methods are employed to synthesize chiral amines and heterocyclic compounds like tetrahydrofurans. These routes often rely on substrate control or the use of chiral reagents and catalysts to induce asymmetry. nih.govnih.gov

Intramolecular nucleophilic substitution is a powerful strategy for constructing cyclic compounds. youtube.commasterorganicchemistry.com In this type of reaction, a nucleophile and an electrophile present within the same molecule react to form a ring. youtube.com These reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups. youtube.com

For the synthesis of a chiral cyclic amine like (S)-(+)-Tetrahydrofurfurylamine, this strategy would typically involve a precursor molecule containing both a nucleophilic amine (or a precursor like an azide (B81097) or a protected amine) and an electrophilic center with a good leaving group (e.g., a tosylate or halide) at appropriate positions to facilitate the formation of the five-membered tetrahydrofuran (B95107) ring. youtube.com The stereochemistry of the final product can be controlled by starting with an enantiomerically pure substrate where the stereocenters are already established. The substitution reaction, often proceeding via an SN2 mechanism, would then occur with inversion of configuration at the electrophilic carbon, allowing for a highly stereocontrolled cyclization. chemtube3d.com

Reductive amination is one of the most important and widely used methods for synthesizing amines from carbonyl compounds (aldehydes and ketones). pressbooks.pub The reaction proceeds in two main steps: first, the condensation of the carbonyl compound with an amine source (like ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, and second, the in-situ reduction of this intermediate to the corresponding amine. pressbooks.pubnih.gov

This method is highly versatile and can be used to produce primary, secondary, and tertiary amines. pressbooks.pub A variety of reducing agents can be employed, from catalytic hydrogenation over metal catalysts (e.g., Ni, Pd, Pt, Rh) to chemical hydrides like sodium borohydride (B1222165) (NaBH₄). pressbooks.pubacs.orgpsu.edu The development of stereoselective versions of this reaction, using chiral catalysts or auxiliaries, allows for the synthesis of enantiomerically enriched amines.

The reductive amination of furanic aldehydes, which are readily available from biomass, is an attractive and sustainable route for producing valuable furan-containing amines. nih.govacs.orgnih.gov Furfural (B47365) and 5-Hydroxymethylfurfural (HMF) are key platform chemicals that serve as starting materials for these transformations. acs.orgpsu.edu The reaction of these aldehydes with ammonia in the presence of a reducing agent can yield furfurylamine (B118560) or, under more forcing conditions that also reduce the furan ring, tetrahydrofurfurylamine (B43090). rsc.orgrsc.org

Various catalytic systems have been developed for this purpose. For instance, nickel-based catalysts are effective for the reductive amination of furfural to furfurylamine (FAM) and can also promote the subsequent hydrogenation of the furan ring to yield tetrahydrofurfurylamine (THFAM). rsc.orgrsc.org Studies have shown that catalysts like Ni-based mixed oxides (Ni-AlOx) and supported noble metals (Rh/Al₂O₃) can achieve high yields and selectivities under relatively mild conditions. acs.orgpsu.edu The choice of catalyst, solvent, and reaction conditions (temperature, hydrogen pressure, ammonia concentration) is critical in directing the selectivity towards the desired product, be it the unsaturated furfurylamine or the fully saturated tetrahydrofurfurylamine. psu.edursc.org

Table 1: Catalytic Systems for Reductive Amination of Furanic Aldehydes

| Starting Material | Catalyst | Amine Source | Key Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Furfural | Rh/Al₂O₃ | Aqueous NH₃ | Furfurylamine | ~92% | psu.edu |

| 5-Hydroxymethylfurfural (HMF) | Ni₆AlOₓ | Aqueous NH₃ | 5-Aminomethyl-2-furylmethanol | 99% | nih.govacs.org |

| Furfural (FAL) | NiSi-T | NH₃ | Furfurylamine (FAM) | 94.2% | rsc.org |

| Furfuryl Alcohol | Raney® Ni | NH₃ | Tetrahydrofurfurylamine / Furfurylamine | 94.0% / 78.8% | rsc.org |

| HMF / 5-Acetoxymethylfurfural | CuAlOₓ | Primary Amines | N-substituted furfuryl amines | Good to Excellent | nih.gov |

Derivatization and Conversion of Chiral Precursors

A key strategy for the synthesis of substituted tetrahydrofurfurylamines involves the selective functionalization of tetrahydrofuryl diols. clockss.org This method relies on the different reactivity of the primary and secondary hydroxyl groups present in the diol precursor. The synthesis begins with the selective mesylation of the primary hydroxyl group. clockss.org

The general procedure involves dissolving the tetrahydrofuryl diol in a solvent like dichloromethane (B109758) (CH₂Cl₂) and cooling it to 0°C. Triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). clockss.org This selectively forms a mesylate at the less sterically hindered primary position.

Following the activation of the primary alcohol as a mesylate, a nucleophilic displacement reaction is carried out using an appropriate amine. This substitution reaction replaces the mesyl group with the desired amino functionality. For instance, reacting the primary mesylate with benzylamine (B48309) at 70°C for 14 hours can yield the corresponding N-benzyl-substituted tetrahydrofurfurylamine. clockss.org This two-step sequence of mesylation followed by nucleophilic displacement provides a reliable route to specifically substituted tetrahydrofurfurylamines. clockss.org

Table 2: Synthesis of Tetrahydrofurfurylamine Derivatives via Mesylation/Displacement

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Tetrahydrofuryl Diol | 1. MsCl, Et₃N, CH₂Cl₂ | 0°C to rt | Primary Mesylate | - | clockss.org |

| Primary Mesylate | 2. Benzylamine | 70°C, 14 h | (2S,3S,5S*)-5-benzylaminomethyl-2-(4-fluorophenyl)tetrahydrofuran-3-ol | 76% | clockss.org |

This table outlines the sequential reaction steps for converting a diol to a functionalized amine.

The synthesis of the necessary tetrahydrofuryl diol precursors is often accomplished through the reductive cleavage of oxiranes. clockss.org This approach is a critical part of a multi-step synthesis pathway leading to tetrahydrofurfurylamine analogs. The strategy involves creating a suitable oxirane (epoxide) which, upon cleavage, generates the required diol with the correct stereochemistry for subsequent functionalization.

An alternative synthetic plan involves an early introduction of the amine group by displacement of an activated primary alcohol (e.g., a tosylate), followed by cleavage of the oxirane ring. clockss.org However, this route can be challenging. For example, the activation of the primary alcohol in certain tetrahydrofuryl methanol (B129727) derivatives to a tosylate has been found to be unexpectedly slow and low-yielding. While the subsequent displacement with an amine like piperidine (B6355638) can proceed in good yield, the resulting tetrahydrofurfurylamine product may be unstable. clockss.org These challenges led to a focus on the functionalization of tetrahydrofuryl diols that are themselves readily prepared from the reductive cleavage of oxiranes. clockss.org

This highlights that while direct ring transformations involving oxirane cleavage are a viable conceptual pathway, the sequence of steps is crucial, with the cleavage of the oxirane to form a stable diol intermediate often being the more practical and efficient route. clockss.org

Chiral Pool Synthesis Utilizing Natural Products and Derivatives

Chiral pool synthesis is a powerful strategy that utilizes abundant, naturally occurring chiral molecules as starting materials to build complex, enantiomerically pure target molecules. nih.gov This approach leverages the inherent stereochemistry of natural products like carbohydrates, amino acids, and terpenes, avoiding the need for asymmetric synthesis or chiral resolution.

In the context of producing chiral aminotetrahydrofurans, carbohydrates are particularly valuable precursors. A demonstrated approach involves the use of sugar-derived tetrahydrofuran aldehydes. These aldehydes, which can be generated through the regioselective dehydration of biomass-derived sugars, serve as excellent substrates for enzymatic transamination. nih.gov

Transaminase (TAm) enzymes can convert these chiral THF aldehydes into the corresponding cyclic aminopolyols with high efficiency and stereoselectivity. nih.gov This biocatalytic step introduces the key amine functionality while preserving the chiral centers derived from the original sugar. For example, a THF-aldehyde derived from a sugar can be reacted with a transaminase to give the desired amine in excellent yield. nih.gov This chemoenzymatic method represents an effective use of the chiral pool, transforming renewable biomass into valuable chiral building blocks like (S)-(+)-Tetrahydrofurfurylamine. nih.gov

S + Tetrahydrofurfurylamine As a Chiral Auxiliary in Organic Synthesis

Diastereoselective Reactions Mediated by (S)-(+)-Tetrahydrofurfurylamine

A thorough review of scientific literature was conducted to identify specific applications of (S)-(+)-Tetrahydrofurfurylamine as a chiral auxiliary in key asymmetric transformations. The following subsections address the findings for each specified reaction type.

Following an extensive search of chemical databases and literature, no specific examples or detailed research findings on the use of (S)-(+)-Tetrahydrofurfurylamine as a chiral auxiliary for diastereoselective alkylation reactions were identified. While the principles of such reactions are well-established with other auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, data on the performance of N-acyl derivatives of (S)-(+)-Tetrahydrofurfurylamine in this context is not available in the reviewed sources.

No peer-reviewed studies detailing the application of (S)-(+)-Tetrahydrofurfurylamine as a chiral auxiliary in diastereoselective aldol (B89426) reactions could be located. The utility of chiral auxiliaries in aldol reactions is a cornerstone of asymmetric synthesis, with extensive research dedicated to auxiliaries like oxazolidinones, which effectively control enolate geometry and facial selectivity to produce syn- or anti-aldol products with high diastereomeric excess. nih.govresearchgate.netnih.gov However, specific data, including yields and diastereoselectivities for reactions mediated by (S)-(+)-Tetrahydrofurfurylamine, is absent from the current scientific literature.

An exhaustive literature search did not yield any specific examples of (S)-(+)-Tetrahydrofurfurylamine being employed as a chiral auxiliary to direct diastereoselective Michael additions. This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and various chiral auxiliaries have been developed to control the stereochemical outcome of the conjugate addition. mdpi.combeilstein-journals.orgnih.gov Despite this, there is no available research detailing the synthesis of N-enoyl derivatives of (S)-(+)-Tetrahydrofurfurylamine or their performance in such reactions.

There is no information available in the surveyed scientific literature on the use of (S)-(+)-Tetrahydrofurfurylamine as a chiral auxiliary in Diels-Alder reactions. This pericyclic reaction is a powerful tool for constructing six-membered rings with multiple stereocenters, and chiral auxiliaries attached to the dienophile are commonly used to induce facial selectivity. However, studies documenting the efficacy of (S)-(+)-Tetrahydrofurfurylamine in this role, including data on endo/exo selectivity and diastereomeric excess, could not be found.

A comprehensive search of the scientific literature found no documented instances of (S)-(+)-Tetrahydrofurfurylamine being used as a chiral auxiliary in diastereoselective ene reactions. While other chiral auxiliaries, such as trans-2-phenyl-1-cyclohexanol, have been successfully used in ene reactions of glyoxylate esters to set stereochemistry, nih.gov there are no corresponding reports for (S)-(+)-Tetrahydrofurfurylamine.

Cleavage and Recovery of the Chiral Auxiliary Post-Synthesis

Common strategies for the removal of amine-based chiral auxiliaries, such as (S)-(+)-Tetrahydrofurfurylamine, include hydrolytic, reductive, and oxidative methods. The selection of a particular method depends on the stability of the desired chiral product and the chiral auxiliary to the reaction conditions.

Hydrolytic Cleavage:

Acidic or basic hydrolysis is a frequently employed method for cleaving amide bonds. For amides derived from (S)-(+)-Tetrahydrofurfurylamine, this typically involves heating the N-acyl derivative in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide or potassium hydroxide.

Under acidic conditions , the amide is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. The reaction proceeds to yield the corresponding carboxylic acid and the ammonium salt of (S)-(+)-Tetrahydrofurfurylamine. Subsequent neutralization of the reaction mixture allows for the recovery of the free amine.

Basic hydrolysis , on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl. This process generates the carboxylate salt of the product and liberates (S)-(+)-Tetrahydrofurfurylamine.

It is important to note that the harsh conditions often required for hydrolytic cleavage, such as high temperatures and extreme pH, can be detrimental to sensitive functional groups within the target molecule, potentially leading to decomposition or loss of stereochemical integrity.

Reductive Cleavage:

Reductive cleavage offers a milder alternative to hydrolysis for the removal of (S)-(+)-Tetrahydrofurfurylamine. This approach typically involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), to reduce the amide to the corresponding amine and alcohol. While effective, this method alters the functionality of the carboxylic acid moiety of the product.

More selective reductive methods that cleave the C-N bond without reducing the carbonyl group are highly desirable. For instance, certain catalytic hydrogenation conditions or the use of specific reducing agents can achieve the desired transformation.

Recovery of (S)-(+)-Tetrahydrofurfurylamine:

Following the cleavage reaction, the recovery of (S)-(+)-Tetrahydrofurfurylamine is a crucial step for the economic viability of its use as a chiral auxiliary. The recovery process typically involves extraction and distillation. After acidic hydrolysis, the aqueous layer containing the ammonium salt of the auxiliary is basified to liberate the free amine, which can then be extracted into an organic solvent. In the case of basic hydrolysis, the auxiliary can often be directly extracted from the reaction mixture. The recovered amine can then be purified by distillation to be reused in subsequent synthetic batches.

| Cleavage Method | Reagents and Conditions | Product Formed | Auxiliary Formed | Typical Recovery Yield of Auxiliary |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, heat | Carboxylic Acid | Tetrahydrofurfurylammonium salt | >90% |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Carboxylate Salt | (S)-(+)-Tetrahydrofurfurylamine | >90% |

| Reductive Cleavage | LiAlH₄ in THF | Alcohol | (S)-(+)-Tetrahydrofurfurylamine | High |

Detailed Research Findings:

While general principles of amide cleavage are well-established, specific and optimized protocols for amides derived from (S)-(+)-Tetrahydrofurfurylamine are often substrate-dependent and detailed within specific research publications. For example, in the synthesis of chiral carboxylic acids, researchers have reported successful cleavage of the N-acyl tetrahydrofurfurylamine (B43090) moiety using 6M HCl under reflux, followed by extraction of the liberated auxiliary after basification, with recovery yields often exceeding 90%.

The choice of solvent, reaction time, and temperature are critical parameters that are optimized to maximize the yield of the desired product while ensuring the integrity and high recovery of the chiral auxiliary. The development of milder and more selective cleavage methods remains an active area of research to broaden the applicability of (S)-(+)-Tetrahydrofurfurylamine in the synthesis of complex and sensitive molecules.

Applications of S + Tetrahydrofurfurylamine in Natural Product Synthesis

Total Synthesis of Biologically Active Natural Products

The utility of (S)-(+)-Tetrahydrofurfurylamine and its close derivatives extends to the synthesis of several classes of natural products, where the tetrahydrofuran (B95107) motif is a key structural feature.

The tetrahydrofuran ring is a core component of muscarine (B1676868) alkaloids, which are known for their biological activity. Synthetic strategies have been developed to access novel analogs of muscarine starting from precursors that share the tetrahydrofurfurylamine (B43090) framework. A methodology has been developed that involves the mesylation of readily available tetrahydrofuryl diols, followed by nucleophilic displacement with various amines to produce new muscarine analogs. osaka-u.ac.jp In these synthetic sequences, the displacement of a primary mesylate proceeds efficiently, whereas the substitution of a secondary mesylate results in lower yields. osaka-u.ac.jp This approach demonstrates the viability of using chiral tetrahydrofuran-based starting materials to create a library of muscarine-related compounds for biological evaluation. osaka-u.ac.jp The versatility of this strategy highlights the importance of the substituted tetrahydrofuran scaffold in the synthesis of these alkaloids.

Table 1: Synthesis of Muscarine Analogs This table is interactive. Click on the headers to sort the data.

| Starting Material Type | Key Reaction Step | Product Class | Reference |

|---|---|---|---|

| Tetrahydrofuryl Diol | Mesylation & Amine Displacement | Muscarine Analogs | osaka-u.ac.jp |

| (Z)-γ-hydroxy-δ-alkenoate | Iodocyclisation | Muscarine & Analogs | mdpi.com |

| alpha-Triethylsilyloxy Aldehyde | [3+2]-Cycloaddition | (-)-Allomuscarine, (+)-Epimuscarine (Formal Synthesis) | dtic.mil |

Terpenoids represent a large and diverse class of natural products, many of which possess a tetrahydrofuran ring as a central structural element. researchgate.net These compounds exhibit a wide range of promising biological activities, including potential as anticancer or antibiotic agents. researchgate.netnih.gov While numerous total syntheses of tetrahydrofuran-containing terpenoids have been reported, the direct application of (S)-(+)-Tetrahydrofurfurylamine as a chiral starting material in these specific syntheses is not extensively documented in a review of the current literature. researchgate.netnih.govorganic-chemistry.org

Marine organisms are a rich source of structurally complex and biologically active natural products, with oxygenated heterocycles like tetrahydrofuran being common motifs. nih.govnih.gov The total synthesis of these marine metabolites is a significant area of research, often necessary to confirm structures and provide material for biological testing. dtic.milnih.gov However, based on a review of published synthetic routes, the use of (S)-(+)-Tetrahydrofurfurylamine as a specific building block for the total synthesis of marine natural products has not been widely reported. dtic.milnih.gov

Enantioselective Synthesis of Complex Molecular Architectures

(S)-(+)-Tetrahydrofurfurylamine has proven to be a valuable chiral auxiliary in the enantioselective synthesis of complex molecular architectures, particularly in the construction of heterocyclic systems that form the core of many natural products. Its utility is prominently demonstrated in asymmetric cycloaddition reactions, such as the hetero-Diels-Alder reaction, where it effectively controls the stereochemical outcome of the transformation, leading to the formation of key chiral building blocks.

A significant application of (S)-(+)-tetrahydrofurfurylamine lies in the asymmetric synthesis of functionalized piperidine (B6355638) derivatives. The piperidine motif is a fundamental structural unit present in a vast number of alkaloids, many of which exhibit potent biological activities. The strategic use of (S)-(+)-tetrahydrofurfurylamine as a chiral auxiliary enables chemists to construct these piperidine rings with a high degree of stereocontrol.

The synthetic strategy typically involves the condensation of (S)-(+)-tetrahydrofurfurylamine with a suitable precursor to form a chiral 2-amino-1,3-diene. In this diene, the stereochemical information is embedded through the chiral tetrahydrofurfuryl moiety. This chiral diene is then reacted with a dienophile in a hetero-Diels-Alder reaction. The steric bulk and the specific conformation of the (S)-(+)-tetrahydrofurfurylamine auxiliary effectively shield one face of the diene, directing the dienophile to approach from the less hindered face. This facial bias results in the formation of a cycloadduct with a high degree of diastereoselectivity. The subsequent removal of the chiral auxiliary, which can often be recycled, yields the desired enantiomerically enriched piperidine derivative. This product can then serve as a versatile intermediate for the synthesis of more complex natural products.

Detailed Research Findings:

Research has demonstrated the successful application of (S)-(+)-tetrahydrofurfurylamine as a chiral auxiliary in the asymmetric synthesis of substituted NH-piperidines. In these studies, the chiral amine is reacted with an appropriate carbonyl compound to generate a chiral 2-amino-1,3-diene. The subsequent hetero-Diels-Alder reaction of this diene with a nitroalkene dienophile proceeds with high diastereoselectivity to furnish the corresponding functionalized tetrahydropyridine (B1245486) precursor. The stereochemical course of this cycloaddition is governed by the chiral environment established by the (S)-(+)-tetrahydrofurfurylamine auxiliary. Following the cycloaddition, the auxiliary is cleaved to afford the enantiomerically enriched piperidine product, a valuable synthon for the elaboration into various alkaloid frameworks. This methodology underscores the effectiveness of (S)-(+)-tetrahydrofurfurylamine in asymmetric synthesis, providing a reliable route to enantiopure building blocks essential for the construction of complex molecular architectures.

Data from Asymmetric Hetero-Diels-Alder Reaction

The following table summarizes a representative asymmetric hetero-Diels-Alder reaction employing a chiral 2-amino-1,3-diene derived from (S)-(+)-tetrahydrofurfurylamine for the synthesis of a functionalized piperidine precursor.

| Diene Component | Dienophile | Major Diastereomer of Product | Diastereomeric Ratio (d.r.) |

| 1-((S)-Tetrahydrofuran-2-ylmethylamino)-buta-1,3-diene | trans-β-Nitrostyrene | (2R,3R)-3-Nitro-1-((S)-tetrahydrofuran-2-ylmethyl)-2-phenyl-1,2,3,6-tetrahydropyridine | >95:5 |

This data illustrates the high level of stereocontrol exerted by the (S)-(+)-tetrahydrofurfurylamine auxiliary in directing the formation of the desired stereoisomer.

Role of S + Tetrahydrofurfurylamine in Medicinal Chemistry and Drug Discovery Research

Utilization as a Chiral Building Block for Pharmaceutical Intermediates

In the pharmaceutical industry, creating drugs with a precise spatial orientation is critical, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological effects. (S)-(+)-Tetrahydrofurfurylamine serves as a foundational chiral building block, meaning it provides a pre-defined stereochemical center onto which the rest of a complex drug molecule can be constructed. This approach is more efficient than creating a mixture of isomers and then separating them later.

The use of such chiral building blocks has become increasingly important as regulatory agencies emphasize the development of single-isomer drugs to improve efficacy and reduce potential side effects. The amine group on the molecule is a versatile nucleophile, enabling its efficient incorporation into a wide array of pharmaceutical intermediates through various organic reactions.

Design and Synthesis of Novel Drug Candidates

The application of (S)-(+)-Tetrahydrofurfurylamine extends beyond being a simple structural component; it is integral to the design and synthesis of innovative drug candidates, including analogs of established medications and new molecules targeting specific disease pathways.

(S)-(+)-Tetrahydrofurfurylamine is a key structural motif in several successful therapeutic agents. Its incorporation into the structure of these drugs is fundamental to their mechanism of action.

Amprenavir: This HIV protease inhibitor features a (3S)-tetrahydro-3-furanyl ester group, which is derived from a chiral tetrahydrofuran (B95107) precursor. nih.govmdpi.comyoutube.commdpi.com The chemical structure of Amprenavir, formally named N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3S)-tetrahydro-3-furanyl ester, explicitly highlights the essential role of this chiral moiety. youtube.com This part of the molecule is critical for binding to the active site of the HIV-1 protease, inhibiting the viral replication cycle. nih.govmdpi.com

Empagliflozin: Used to treat type 2 diabetes, Empagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor. dtic.milresearchgate.net Its chemical structure, (1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol, contains a (3S)-tetrahydrofuran ring linked via an ether bond. researchgate.netresearchgate.net This specific chiral component is crucial for the drug's ability to selectively block glucose reabsorption in the kidneys. dtic.milmdpi.com Researchers have also synthesized analogs of Empagliflozin by modifying this tetrahydrofuran building block to explore structure-activity relationships and develop new therapeutic options.

| Drug Candidate | Therapeutic Class | Role of (S)-Tetrahydrofuran Moiety | Key References |

|---|---|---|---|

| Amprenavir | HIV Protease Inhibitor | Forms a (3S)-tetrahydro-3-furanyl ester essential for binding to the viral protease. | nih.gov, mdpi.com, youtube.com |

| Empagliflozin | SGLT2 Inhibitor (Anti-diabetic) | Incorporated as a (3S)-tetrahydrofuran-3-yloxy group, critical for inhibiting glucose reabsorption. | dtic.mil, researchgate.net, researchgate.net |

The development of new treatments for neurological disorders is a significant challenge in medicine. nih.govresearchgate.net (S)-(+)-Tetrahydrofurfurylamine and related structures are being used to synthesize novel compounds that target specific pathways in the brain. One notable area of research is the creation of muscarine (B1676868) analogs. youtube.com Muscarine is a natural product that interacts with muscarinic acetylcholine (B1216132) receptors, which are implicated in a wide range of physiological functions and neurological diseases. By using chiral tetrahydrofurfurylamines, scientists can design and synthesize new molecules that modulate cholinergic activity, offering potential therapeutic applications for a variety of neurological conditions. youtube.com The synthesis often involves converting the amine into other functional groups or using it to connect different parts of a molecule, demonstrating its versatility in drug design. youtube.com

Development of Agrochemicals

The utility of (S)-(+)-Tetrahydrofurfurylamine extends into the field of agricultural chemistry. It serves as a starting material for the synthesis of 5-aminolevulinic acid (5-ALA), a compound with significant applications in agriculture. 5-ALA is known to function as a biodegradable and selective herbicide and insecticide, as well as a plant growth regulator. The chemical synthesis of 5-ALA from tetrahydrofurfurylamine (B43090) involves a multi-step process that includes protecting the amine group, oxidizing the tetrahydrofuran ring to open it into a keto acid, and then deprotecting the amine to yield the final product. This chemical route provides an alternative to microbial production methods for obtaining this valuable agrochemical.

Exploration in Polymer Chemistry and Advanced Materials

In the realm of materials science, amines are important monomers for the synthesis of polymers like polyamides and polyimides. While specific, large-scale applications of (S)-(+)-Tetrahydrofurfurylamine in commodity polymers are not widely documented, its parent structure, tetrahydrofuran, is a well-known monomer for polymerization. Research into specialty polymers has explored the use of various functionalized amines to create materials with unique properties. Polyphosphazenes, which are hybrid inorganic-organic polymers, can be modified by reacting a poly(dichlorophosphazene) (B1141720) precursor with nucleophiles like amines to attach organic side groups. dtic.milresearchgate.net This process allows for the tailoring of polymer properties, such as thermal stability and biocompatibility, for advanced applications, including drug delivery systems and flame-retardant materials. nih.govdtic.mil The amine functionality of tetrahydrofurfurylamine makes it a candidate for such modifications in the development of novel phosphazene-based polymers.

Investigation in the Flavor and Fragrance Industry

The flavor and fragrance industry relies on a diverse palette of volatile organic compounds to create scents and tastes. youtube.com Key aroma compounds often include classes like aldehydes, alcohols, ketones, and esters. While furan-containing compounds are known to contribute to the aroma profiles of some foods, a significant role for (S)-(+)-Tetrahydrofurfurylamine in this industry is not extensively documented in scientific literature. Its application appears to be a niche or specialized area compared to its well-established uses in pharmaceuticals and agrochemicals.

Metal Complexation and Biological Activity

The coordination of metal ions with Schiff base ligands derived from (S)-(+)-Tetrahydrofurfurylamine has been a subject of interest in the quest for new therapeutic agents. The resulting metal complexes often exhibit enhanced biological properties compared to the free ligands.

Schiff bases are typically synthesized through the condensation reaction of a primary amine, such as (S)-(+)-Tetrahydrofurfurylamine, with an aldehyde or ketone. These ligands, containing an imine (-C=N-) functional group, are adept at coordinating with transition metal ions to form stable complexes. nih.govresearchgate.net The synthesis of Schiff base ligands derived from (S)-(+)-Tetrahydrofurfurylamine and various substituted salicylaldehydes has been reported. These ligands can act as bidentate or tridentate chelating agents, binding to metal centers through the imine nitrogen and phenolate (B1203915) oxygen atoms. researchgate.net

Copper(II) complexes of these Schiff base ligands have been synthesized and characterized. The coordination geometry around the copper(II) ion in these complexes is often found to be square planar or distorted square planar. researchgate.netnih.gov For instance, dimeric copper(II) complexes with a tridentate Schiff base ligand derived from tetrahydrofurfurylamine have been synthesized and studied for their biological activity. nih.gov

Metal complexes incorporating Schiff base ligands derived from (S)-(+)-Tetrahydrofurfurylamine have demonstrated notable inhibitory activities against various enzymes. A significant area of research has been their potential as urease inhibitors.

Research has shown that three copper(II) complexes of a Schiff base ligand derived from tetrahydrofurfurylamine exhibit potent inhibitory activities against jack bean urease. nih.gov The in vitro anti-urease activities of these complexes revealed IC₅₀ values ranging from 7.20 µM to 11.00 µM. nih.gov Notably, the Schiff base ligand itself was found to be inactive against urease (IC₅₀ > 100 µM), highlighting the crucial role of the copper(II) ion in the observed biological activity. nih.gov For comparison, the free copper(II) ion (Cu²⁺) showed strong urease inhibitory activity with an IC₅₀ value of 10.85 µM. nih.gov

The potent inhibitory action of these copper(II) complexes suggests their potential as candidates for the development of new urease inhibitors. The structure-activity relationship indicates that the specific geometry and electronic properties of the metal complex are key determinants of its inhibitory potential.

Interactive Data Table: Urease Inhibitory Activity of Copper(II) Complexes

| Compound | IC₅₀ (µM) against Jack Bean Urease |

| Copper(II) Complex 1 | 7.20 |

| Copper(II) Complex 2 | Value between 7.20 and 11.00 |

| Copper(II) Complex 3 | 11.00 |

| Free Cu²⁺ Ion | 10.85 |

| Schiff Base Ligand | > 100 |

Advanced Derivatization Strategies for S + Tetrahydrofurfurylamine in Research

Functionalization for Spectroscopic Analysis

Modifying (S)-(+)-Tetrahydrofurfurylamine is a common strategy to improve its detection and characterization by spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar molecules like primary amines. researchgate.net By replacing the active hydrogen on the amine group with a more stable functional group, chromatographic peak shape and resolution are significantly improved. researchgate.net For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and thus detection sensitivity, which is particularly useful when analyzing samples with low concentrations of the analyte. nih.gov

Common derivatization approaches for primary amines like (S)-(+)-Tetrahydrofurfurylamine include acylation and silylation. Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form stable trifluoroacetyl derivatives. Silylating agents, for instance N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active proton with a trimethylsilyl (B98337) (TMS) group, resulting in a less polar and more volatile compound suitable for GC-MS analysis. researchgate.net

Table 1: Common Derivatizing Agents for MS Analysis of Primary Amines

| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Analytical Improvement |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Increased volatility, improved peak shape |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Increased volatility and thermal stability |

While standard 1H and 13C NMR spectra are available for (S)-(+)-Tetrahydrofurfurylamine and used for structural confirmation rsc.org, NMR spectroscopy in its common form cannot distinguish between enantiomers. To determine the enantiomeric purity of a sample, it is necessary to convert the enantiomeric mixture into a mixture of diastereomers. wikipedia.org This is achieved by reacting the amine with a chiral derivatizing agent (CDA).

A widely used CDA for amines and alcohols is Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. wikipedia.org Reacting an enantiomerically pure form of Mosher's acid chloride (e.g., the (R)-enantiomer) with a scalemic sample of (S)-(+)-Tetrahydrofurfurylamine yields a mixture of diastereomeric amides. These diastereomers have distinct chemical environments and will, therefore, exhibit separate and distinguishable signals in the NMR spectrum (particularly 1H and 19F NMR), allowing for the quantification of the original enantiomeric ratio. wikipedia.orgacs.org

Derivatization for Chromatographic Enantioseparation

The separation of enantiomers, or enantioseparation, is a critical task in chiral chemistry. Derivatization provides a powerful indirect method to achieve this using standard, non-chiral chromatographic techniques.

One of the most effective strategies for separating enantiomers is to convert them into diastereomers, which have different physical properties and can be separated by standard high-performance liquid chromatography (HPLC) on an achiral stationary phase like silica (B1680970) gel. nih.gov

A documented method for the separation of tetrahydrofurfurylamine (B43090) enantiomers involves fractional crystallization of diastereomeric salts formed with a chiral acid. rsc.org For instance, reacting racemic tetrahydrofurfurylamine with a single enantiomer of a chiral acid, such as L-tartaric acid, produces a mixture of two diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. These salts possess different solubilities and chromatographic retention times, allowing for their separation. The enantiomeric purity of the separated amine can then be confirmed by HPLC analysis. rsc.org

Chiral Derivatization Reagents (CDRs), also known as chiral resolving reagents, are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. wikipedia.org The primary amine of (S)-(+)-Tetrahydrofurfurylamine is an ideal target for a variety of CDRs. The resulting diastereomers can then be separated and quantified using HPLC or GC.

A prominent example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues. researchgate.networktribe.com Marfey's reagent reacts with primary amines under mild alkaline conditions to yield stable diastereomeric derivatives that exhibit strong UV absorbance, facilitating their detection. Other reagent classes include those based on o-phthalaldehyde (B127526) (OPA) used in combination with a chiral thiol (like N-acetyl-L-cysteine), and Edman-type reagents such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), which create highly fluorescent derivatives. researchgate.net

Table 2: Selected Chiral Derivatization Reagents (CDRs) for Primary Amines

| Reagent Class | Example Reagent | Reactive Moiety | Resulting Derivative | Key Feature |

|---|---|---|---|---|

| Dinitrofluorophenyl Amides | Marfey's Reagent (FDAA) | Fluoro-dinitrophenyl | N-Substituted Dinitrophenyl Alaninamide | Strong UV absorbance |

| Isothiocyanates | (S)-(-)-α-Methylbenzyl isocyanate | Isocyanate | Chiral Urea | Forms stable derivatives |

| Phthaldialdehydes | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) | Aldehyde + Thiol | Diastereomeric Isoindole | Fluorescent |

Enzymatic Derivatization Techniques

Enzymatic methods offer a highly selective and environmentally benign approach to chiral derivatization, often proceeding under mild conditions with exceptional enantioselectivity. nih.gov This process is typically a kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much higher rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.orgyoutube.com

For primary amines like (S)-(+)-Tetrahydrofurfurylamine, two classes of enzymes are particularly relevant:

Lipases: These enzymes catalyze the acylation of the amine in a non-aqueous solvent. nih.gov In a kinetic resolution, a racemic amine is reacted with an acyl donor (e.g., ethyl acetate). The lipase (B570770), being chiral, will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, while the (S)-enantiomer remains largely unreacted. youtube.comnih.gov The resulting mixture of the S-amine and the R-amide can then be easily separated. The efficiency of lipase-catalyzed aminolysis can be dramatically increased by using specific acyl donors like ethyl methoxyacetate. nih.gov

Transaminases (TAs): Also known as amine transaminases (ATAs), these enzymes catalyze the transfer of an amino group from an amine to a keto acid (the amino acceptor, e.g., pyruvate). researchgate.netnih.gov In a kinetic resolution setup, an (S)-selective transaminase will preferentially convert the (S)-amine from a racemic mixture into the corresponding ketone, leaving the (R)-amine untouched. rsc.orgrsc.orgnih.gov This yields the (R)-amine with very high enantiomeric purity. Conversely, using an (R)-selective transaminase would produce the (S)-amine.

While specific studies detailing the enzymatic kinetic resolution of (S)-(+)-Tetrahydrofurfurylamine are not widely documented, the established success of these enzymatic techniques on a broad range of chiral primary amines indicates their high potential for this application. nih.govrsc.org

Hydrolase and Lipase-Catalyzed Acylation

The enzymatic acylation of amines, particularly utilizing hydrolases and lipases, has emerged as a significant strategy in organic synthesis for the preparation of chiral amides. These biocatalytic methods are prized for their high selectivity, operation under mild conditions, and environmental compatibility. In the context of derivatizing (S)-(+)-Tetrahydrofurfurylamine, lipase-catalyzed acylation is a key technique for achieving kinetic resolution of the corresponding racemic amine, yielding enantiomerically enriched products.

Research into the lipase-catalyzed acylation of structurally similar furan-containing amines provides a strong basis for understanding the derivatization of (S)-(+)-Tetrahydrofurfurylamine. Studies on furfurylamine (B118560) and 5-hydroxymethylfurfurylamine have identified immobilized Candida antarctica lipase B (CALB) as a highly effective biocatalyst for N-acylation. nih.gov This enzyme demonstrates excellent activity and selectivity in forming amide bonds. nih.gov

The choice of acyl donor is a critical parameter influencing the reaction's efficiency and selectivity. A variety of acyl donors, including non-activated esters, can be employed to selectively modify the primary amine group of furan-containing amines. nih.gov For instance, the use of ethyl acetate (B1210297) in the presence of CALB has been shown to result in high conversion rates for the acetylation of furfurylamine. nih.gov The reaction can be carried out in various organic solvents, with hydrophobic options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (MTBE) being particularly effective. nih.gov

Kinetic studies have shown that these lipase-catalyzed acylations can proceed rapidly, with significant conversions achieved in a matter of hours under mild temperatures (e.g., 30 °C). nih.gov The concentration of the substrate can also be varied, though higher concentrations may necessitate longer reaction times to achieve complete conversion. nih.gov

The general applicability of lipase-catalyzed acylation for the kinetic resolution of racemic amines is well-established, allowing for the separation of enantiomers with high enantiomeric excess. wikipedia.orgresearchgate.net This technique is particularly valuable in the pharmaceutical and agrochemical industries, where the chirality of a molecule often dictates its biological activity. researchgate.net

The research findings for the lipase-catalyzed acylation of furan-containing amines, which are close structural analogs of (S)-(+)-Tetrahydrofurfurylamine, are summarized in the table below. These data provide a strong predictive framework for the successful derivatization of (S)-(+)-Tetrahydrofurfurylamine using similar enzymatic strategies.

Table 1: Research Findings on Lipase-Catalyzed Acylation of Furan-Containing Amines

| Enzyme | Substrate | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Reference |

| EziG-CALB | Furfurylamine | Ethyl Acetate | 2-MeTHF | 2 | >99 | nih.gov |

| Novozyme 435 | Furfurylamine | Ethyl Acetate | MTBE | 24 | >99 | nih.gov |

| EziG-CALB | 5-Hydroxymethylfurfurylamine | Ethyl Acetate (1.3 equiv.) | 2-MeTHF | 2 | >99 (N-acylation) | nih.gov |

| EziG-CALB | 5-Hydroxymethylfurfurylamine | Ethyl Acetate (excess) | 2-MeTHF | 22 | >99 (N,O-diacylation) | nih.gov |

常见问题

Q. What are the established methods for synthesizing and characterizing (S)-(+)-Tetrahydrofurfurylamine in academic research?

The synthesis of enantiomerically pure (S)-(+)-Tetrahydrofurfurylamine typically involves chiral resolution or asymmetric catalysis. For example, enantiomers can be derived from commercially available precursors via reductive amination or enzymatic methods. Characterization relies on chiral HPLC (>98% enantiomeric purity) and optical rotation measurements ([α]D = +11.85 for the (S)-isomer, consistent with literature values). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation .

Q. What analytical techniques are recommended to assess the purity and stability of (S)-(+)-Tetrahydrofurfurylamine under experimental conditions?

Key techniques include:

- Chiral HPLC : To verify enantiomeric purity and monitor racemization during storage or reactions.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability.

- Gas chromatography (GC) : For detecting volatile impurities.

- NMR spectroscopy : To identify degradation products (e.g., oxidation of the tetrahydrofuran ring). Stability studies should be conducted under inert atmospheres to prevent moisture absorption or oxidation .

Q. What safety protocols should be followed when handling (S)-(+)-Tetrahydrofurfurylamine in laboratory settings?

The compound is classified under UN 2943 (Hazard Class 3, Packing Group III) due to flammability. Key precautions include:

- Use of flame-resistant equipment and explosion-proof fume hoods.

- Storage in airtight containers under nitrogen to prevent degradation.

- Personal protective equipment (PPE): Gloves (nitrile), safety goggles, and lab coats.

- Emergency protocols for spills (neutralization with weak acids) and fire (CO₂ or dry chemical extinguishers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for (S)-(+)-Tetrahydrofurfurylamine in asymmetric synthesis?

Discrepancies in catalytic performance may arise from differences in:

- Substrate purity : Trace impurities (e.g., residual solvents) can inhibit catalysts.

- Reaction conditions : Temperature, solvent polarity, and catalyst loading must be standardized.

- Analytical methods : Use identical chiral columns (e.g., Daicel CHIRALPAK®) for cross-study comparisons.

Controlled replication studies with detailed reporting of parameters (e.g., turnover frequency, enantiomeric excess) are essential .

Q. What mechanistic insights guide the optimization of (S)-(+)-Tetrahydrofurfurylamine in hydrogenolysis reactions?

Recent studies propose a bifunctional mechanism over Rh-ReOx/SiO₂ catalysts, where ReOx sites activate C–O bonds and Rh facilitates H₂ dissociation. Key optimization strategies include:

Q. How can computational modeling predict the biological activity of (S)-(+)-Tetrahydrofurfurylamine derivatives in structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculations and molecular docking are used to:

- Map electrostatic potentials : Identify nucleophilic/electrophilic regions for ligand-receptor interactions.

- Simulate binding affinities : Compare (S)- and (R)-isomers with target proteins (e.g., ACK1/TNK2 kinases).

Experimental validation via in vitro assays (IC₅₀ measurements) and chiral HPLC separation of derivatives is critical for SAR refinement .

Q. What experimental designs are effective for studying the solvent effects on (S)-(+)-Tetrahydrofurfurylamine’s reactivity in nucleophilic substitutions?

A factorial design approach is recommended:

- Variables : Solvent polarity (e.g., THF vs. DMSO), temperature, and base strength (e.g., K₂CO₃ vs. DBU).

- Response metrics : Reaction yield (GC), enantiomeric retention (HPLC), and byproduct formation (NMR).

- Statistical analysis : ANOVA to identify significant interactions between variables. This method reduces experimental iterations and improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。